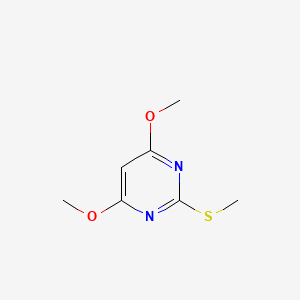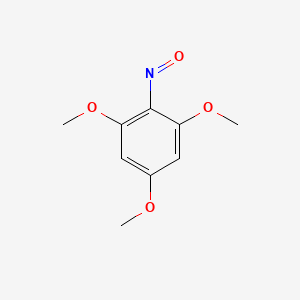
(3-methylphenyl)methanesulfonyl Chloride
Descripción general
Descripción
“(3-methylphenyl)methanesulfonyl Chloride” is an organosulfur compound . It is used for the mesylation of primary alcohols to synthesize the corresponding methanesulfonates . It may also be used for the conversion of amines to the corresponding sulfonamides .
Molecular Structure Analysis
The molecular formula for “this compound” is C8H9ClO2S . A single chemical unit of this compound contains a single atom of carbon © bound to three hydrogen (H) atoms, and then to a single sulfur (S) atom which is bound to two oxygen (O) atoms .Chemical Reactions Analysis
“this compound” is highly reactive . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .Physical And Chemical Properties Analysis
“this compound” appears as either a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor . It dissolves in polar organic solvents such as alcohol and ether, but is reactive to water .Aplicaciones Científicas De Investigación
Synthesis and Preparation
- A study described a method for preparing methanesulfonyl chloride-d3, indicating its utility in chemical synthesis (Hanai & Okuda, 1977). Another research highlighted the synthesis of methyl sulfonamide using methanesulfonyl chloride, showing its applicability in organic synthesis (Zhao Li-fang, 2002).
Application in Material Science
- Research explored the use of methanesulfonyl chloride in forming ionic liquids with AlCl3, testing the electrochemical properties of vanadium pentoxide films in this electrolyte, showcasing its role in material science applications (Su, Winnick, & Kohl, 2001).
Catalysis and Reaction Studies
- A study examined the catalytic decomposition of methanesulfonyl chloride as a step in low-temperature methane conversions, demonstrating its relevance in catalytic processes (Kang et al., 2017).
Spectroscopy and Chemical Analysis
- The vibrational spectra of methanesulfonyl chloride were recorded, providing insights into its molecular structure and properties, useful for spectroscopic analysis (Hanai, Okuda, & Machida, 1975).
Radiopharmaceutical Development
- A method for synthesizing no-carrier-added [11C]methanesulfonyl chloride was developed, offering a new labeling agent for PET radiopharmaceutical development, indicating its potential in medical imaging (McCarron & Pike, 2003).
Solvolysis and Reaction Mechanism Studies
- The solvolyses of methanesulfonyl chloride in different solvents were studied, providing insights into reaction mechanisms and the SN2 process, relevant in chemical kinetics (Yang, Kang, Koo, & Lee, 1997).
Safety and Hazards
“(3-methylphenyl)methanesulfonyl Chloride” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Mecanismo De Acción
Target of Action
(3-Methylphenyl)methanesulfonyl Chloride, also known as 3-Methylbenzenesulfonyl Chloride, is a type of organosulfur compound Similar compounds, such as methanesulfonyl chloride, are known to react with alcohols, amines, and water .
Mode of Action
Methanesulfonyl chloride, a similar compound, is known to be highly reactive and functions as an electrophile . It is used to generate methanesulfonates by reacting with alcohols in the presence of a non-nucleophilic base . It’s plausible that this compound may have a similar mode of action.
Biochemical Pathways
Methanesulfonates, which can be produced by similar compounds, are used as intermediates in various chemical reactions, including substitution reactions, elimination reactions, reductions, and rearrangement reactions .
Pharmacokinetics
It’s important to note that the compound is a solid at room temperature and should be stored at 4°c . This suggests that its bioavailability could be influenced by factors such as temperature and physical state.
Result of Action
Similar compounds, such as methanesulfonyl chloride, are known to be highly reactive and can cause strong irritation to the skin, eyes, and upper respiratory tract .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is reactive towards water , suggesting that its activity could be influenced by the presence of moisture. Additionally, it should be stored at 4°C , indicating that temperature can affect its stability.
Análisis Bioquímico
Biochemical Properties
(3-methylphenyl)methanesulfonyl Chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through sulfonylation reactions. This compound is known to react with nucleophilic groups such as amines and hydroxyls, forming sulfonamide and sulfonate esters . These interactions can modify the activity and function of enzymes, potentially inhibiting or enhancing their catalytic properties.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of key signaling proteins can alter their activity, leading to changes in downstream signaling events . Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It acts as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This reaction can lead to the formation of stable sulfonamide or sulfonate ester bonds, which can alter the structure and function of the target biomolecules . These modifications can result in enzyme inhibition or activation, changes in protein-protein interactions, and alterations in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored at low temperatures (4°C), but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modify specific proteins and enzymes, leading to targeted biochemical effects. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biochemical response.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modifying key enzymes involved in metabolic reactions, leading to changes in metabolite levels . For example, the sulfonylation of enzymes in the glycolytic pathway can alter the rate of glucose metabolism, impacting overall cellular energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its biochemical effects, with higher concentrations potentially leading to more pronounced modifications of target biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of specific amino acid sequences or chemical groups can direct this compound to the nucleus, mitochondria, or other organelles, where it can exert its biochemical effects.
Propiedades
IUPAC Name |
(3-methylphenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTNKQWSHVQWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375281 | |
| Record name | (3-methylphenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53531-68-3 | |
| Record name | (3-methylphenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methylphenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-amino-6-(dimethoxymethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1363535.png)


![(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1363539.png)










